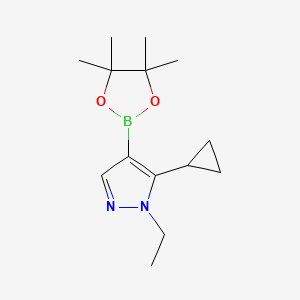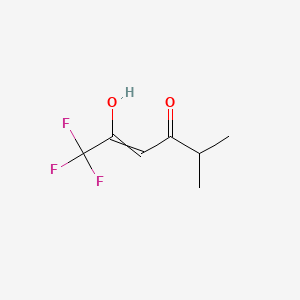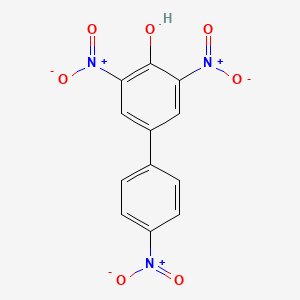
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-propylurea is a fluorinated organic compound It is characterized by the presence of a hexafluoroisopropyl group and a propylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-propylurea typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The hexafluoroisopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in the formation of various substituted urea compounds.
科学的研究の応用
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein interaction assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism by which 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-propylurea exerts its effects involves interactions with specific molecular targets. The hexafluoroisopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. This can lead to modulation of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with applications in the preparation of fluorinated materials.
Uniqueness
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-propylurea is unique due to the presence of both a hexafluoroisopropyl group and a propylurea moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H12F6N2O |
|---|---|
分子量 |
266.18 g/mol |
IUPAC名 |
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-propylurea |
InChI |
InChI=1S/C8H12F6N2O/c1-3-4-15-5(17)16-6(2,7(9,10)11)8(12,13)14/h3-4H2,1-2H3,(H2,15,16,17) |
InChIキー |
BJNGQQODPPOCBD-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)




![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471765.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)



![(2E)-3-[3-bromo-5-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B12471790.png)
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12471799.png)
